3-Fluoro-4-propoxyphenylboronic acid
Overview
Description
3-Fluoro-4-propoxyphenylboronic acid is an organic compound with the molecular formula C9H12BFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro group at the third position and a propoxy group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-propoxyphenylboronic acid typically involves the reaction of 3-fluoro-4-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-propoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The fluoro and propoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for facilitating various reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
3-Fluoro-4-propoxyphenylboronic acid has several applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds
Mechanism of Action
The mechanism of action of 3-Fluoro-4-propoxyphenylboronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The fluoro and propoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic Acid: Similar structure but lacks the propoxy group.
3-Fluoro-4-methoxyphenylboronic Acid: Similar structure with a methoxy group instead of a propoxy group.
3-Fluoro-4-(methylsulfonyl)phenylboronic Acid: Contains a methylsulfonyl group instead of a propoxy group
Uniqueness
3-Fluoro-4-propoxyphenylboronic acid is unique due to the presence of both fluoro and propoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(3-fluoro-4-propoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBMFQWJHYCKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584277 | |
Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192376-68-4 | |
Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.